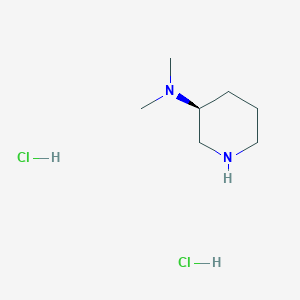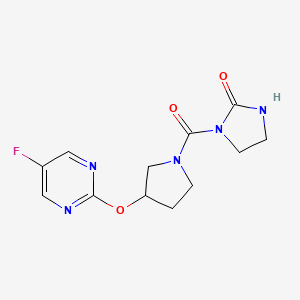![molecular formula C16H18FN5O4S B2363550 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 2034599-81-8](/img/structure/B2363550.png)
4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . It is a nitrogen-containing heterocyclic compound, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution . Under low-temperature conditions, ethylenediamine acts as a nucleophile, and an intermediate compound is first ring-opened and subsequently cyclized to obtain the final compound .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core . This core is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives include aromatic nucleophilic substitution, dehydration, and cyclization .Scientific Research Applications
Herbicidal Activity
- Application : Compounds including substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide, similar in structure to the requested chemical, have been found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).
Anticonvulsant Properties
- Application : Substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, structurally related to the compound , have been synthesized and shown potent anticonvulsant activity against electroshock-induced seizures in rats (Kelley et al., 1995).
Chemical Synthesis and Reactivity
- Application : The reactivity of similar compounds has been studied for potential applications in chemical synthesis. For example, the interaction of methyl 3-ethoxy-2-(2,5-dichloro-3-thenoyl)acrylate with amines has led to the formation of various pyrazolo and triazolo pyrimidines (Sweidan et al., 2020).
Antibacterial and Antifungal Activity
- Application : Pyrazoline and Pyrazole derivatives, which are structurally related to the requested compound, have been shown to exhibit significant antimicrobial activity against various organisms (Hassan, 2013).
Anticancer Activity
- Application : Derivatives of 1,2,4-triazolo[4,3-a]quinoline, similar to the requested compound, have been synthesized and evaluated for their anticancer activity, showing promising results against certain cancer cell lines (Reddy et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound 4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activities . This inhibition results in a decrease in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Biochemical Pathways
The compound this compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the signaling pathways, leading to a decrease in cell proliferation and angiogenesis .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the inhibition of c-Met and VEGFR-2 kinases, leading to a disruption in the signaling pathways that promote these processes .
Future Directions
The future directions for research on “4-ethoxy-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluorobenzenesulfonamide” and similar compounds could involve further exploration of their antimicrobial and antiviral activities . Additionally, the structure–activity relationship of the [1,2,4]triazolo[4,3-a]pyrazine derivatives could be investigated further .
properties
IUPAC Name |
4-ethoxy-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN5O4S/c1-3-25-13-6-5-11(9-12(13)17)27(23,24)19-10-14-20-21-15-16(26-4-2)18-7-8-22(14)15/h5-9,19H,3-4,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQFBSQJNAGYOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=NN=C3N2C=CN=C3OCC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2363467.png)
![2-[3-{[(3,4-dimethoxyphenyl)amino]methyl}-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2363468.png)
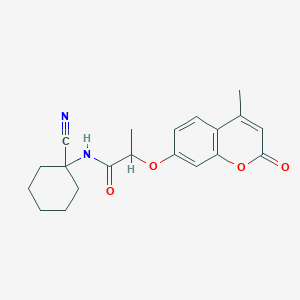
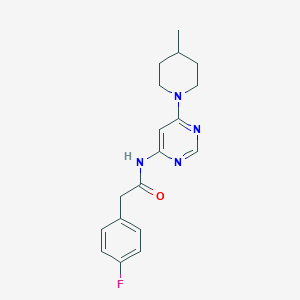
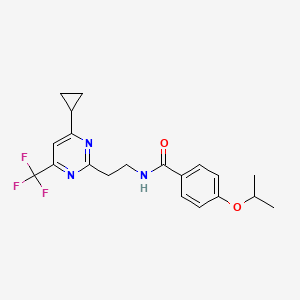
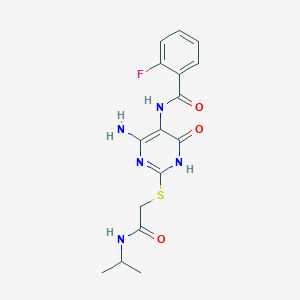
![N-[3-(dimethylamino)propyl]-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2363478.png)
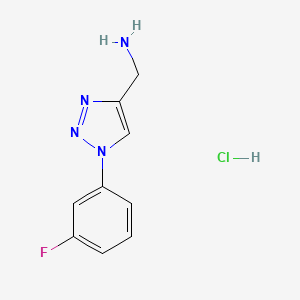
![7-[4-(1H-imidazol-1-yl)phenyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363480.png)

![9-(furan-2-ylmethyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2363484.png)
